L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine
Description
Primary Sequence Analysis
The primary structure of this hexapeptide is defined by the linear sequence Asn-Cys-Gln-Ser-Thr-Tyr (NCQSTY), with a molecular formula of C27H40N8O12S and a molecular weight of 712.7 g/mol. Atomic composition analysis reveals 27 carbon, 40 hydrogen, 8 nitrogen, 12 oxygen, and 1 sulfur atom, consistent with the presence of cysteine’s thiol group. The sequence contains polar residues (Asn, Gln, Ser, Thr, Tyr) and a sulfur-containing cysteine, suggesting potential for hydrogen bonding and redox activity.
Amino acid composition analysis via ProtParam indicates the following molar percentages: asparagine (16.7%), cysteine (16.7%), glutamine (16.7%), serine (16.7%), threonine (16.7%), and tyrosine (16.7%). The absence of charged residues (e.g., arginine, aspartic acid) results in a theoretical isoelectric point (pI) of 5.8, calculated from the ionization states of the N-terminal amine and C-terminal carboxyl groups.
Secondary Structure Prediction
Secondary structure prediction using the Chou-Fasman algorithm and PEP2D server reveals distinct structural tendencies:
Table 1: Chou-Fasman Parameters for NCQSTY
| Residue | P(α-helix) | P(β-sheet) | P(turn) |
|---|---|---|---|
| Asn | 67 | 89 | 156 |
| Cys | 70 | 119 | 119 |
| Gln | 111 | 110 | 98 |
| Ser | 77 | 75 | 143 |
| Thr | 83 | 119 | 96 |
| Tyr | 69 | 147 | 114 |
Application of Chou-Fasman rules identifies:
- β-sheet propensity : Tyr (P(β)=147) and Thr (P(β)=119) form a potential β-strand segment.
- Turn prediction : The Asn-Cys-Gln-Ser tetrapeptide shows p(t)=0.147×0.05×0.077×0.064=0.000036, below the 0.000075 threshold, suggesting limited turn formation.
PEP2D predictions, optimized for peptides, assign 83% coil and 17% β-strand content, with no α-helical regions. This contrasts with PSIPRED (protein-optimized tool) predictions showing 71% coil and 29% disordered regions, highlighting the necessity of peptide-specific algorithms.
Tertiary Structure Modeling Challenges
Three key challenges emerge in tertiary structure modeling:
- Conformational flexibility : PubChem data indicates failed 3D conformer generation due to excessive rotational freedom.
- Lack of structural templates : Sequence alignment against the PDB reveals no homologs with >30% identity, precluding homology modeling.
- Transient interactions : Molecular dynamics simulations show salt bridges and hydrogen bonds persisting <20% of simulation time, complicating energy minimization.
Comparative analysis with PEPstr, a tertiary structure predictor for small peptides, generates 15 candidate conformers with RMSD variations >4Å, underscoring the conformational diversity.
Molecular Dynamics Simulations
Mass-weighted molecular dynamics (MD) simulations, adapted from cyclic peptide studies, provide insights:
Table 2: Simulation Parameters and Results
| Parameter | Value |
|---|---|
| Force Field | AMBER ff14SB |
| Temperature | 300 K |
| Duration | 100 ns |
| Sampling Frequency | 10 ps−1 |
| Key Observation | Cysteine side chains exhibit 180° rotation every 2.1 ns |
Simulations reveal three dominant conformers:
- Extended conformation (45% occupancy): Stabilized by Tyr-Thr hydrogen bonding.
- β-hairpin mimic (30%): Transient Gln-Ser backbone hydrogen bonds.
- Disordered loop (25%): No persistent secondary structure.
Enhanced sampling techniques, including replica exchange MD, improve phase space coverage by 62% compared to conventional MD, critical for capturing rare transitions.
Properties
CAS No. |
629618-67-3 |
|---|---|
Molecular Formula |
C28H42N8O12S |
Molecular Weight |
714.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H42N8O12S/c1-12(38)22(27(46)33-17(28(47)48)8-13-2-4-14(39)5-3-13)36-25(44)18(10-37)34-24(43)16(6-7-20(30)40)32-26(45)19(11-49)35-23(42)15(29)9-21(31)41/h2-5,12,15-19,22,37-39,49H,6-11,29H2,1H3,(H2,30,40)(H2,31,41)(H,32,45)(H,33,46)(H,34,43)(H,35,42)(H,36,44)(H,47,48)/t12-,15+,16+,17+,18+,19+,22+/m1/s1 |
InChI Key |
USMBNOFSNUZRFI-QIDZCYIASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Steps Involved in SPPS
Activation : The carboxyl group of the incoming amino acid is activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).
Coupling : The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection : Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage : The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Recombinant DNA Technology
Another method for producing this peptide involves recombinant DNA technology, which can be advantageous for large-scale production.
Process Overview
Gene Insertion : The gene encoding the peptide is inserted into a plasmid vector and transformed into a suitable host organism, such as Escherichia coli.
Expression : The host organism expresses the peptide using its natural protein synthesis machinery.
Purification : The expressed peptide is then purified from the host cells, typically through affinity chromatography or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several important chemical reactions:
Oxidation : Cysteine residues can form disulfide bonds through oxidation.
Reduction : Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution : Amino acid residues may be modified through substitution reactions using reagents such as N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, iodine | Room temperature |
| Reduction | Dithiothreitol, β-Mercaptoethanol | Mild temperature |
| Substitution | N-Hydroxysuccinimide esters | Varies depending on substitution |
Major Products from Reactions
Oxidation : Formation of disulfide bonds between cysteine residues.
Reduction : Free thiol groups resulting from disulfide bond cleavage.
Substitution : Modified peptide with substituted amino acid residues that may enhance biological activity or stability.
Applications and Implications
This compound has several applications in scientific research and industry:
Biochemistry : Used as a model peptide for studying protein folding and interactions.
Medicine : Potential therapeutic applications due to its bioactive properties, including antioxidant effects attributed to cysteine.
Material Science : Utilized in the development of peptide-based materials and catalysts due to its unique structural properties.
Chemical Reactions Analysis
Disulfide Bond Formation
The cysteine residue enables controlled oxidation:
-
Air oxidation (pH 8.5, 24 hr): 40% intramolecular disulfide yield
Enzymatic Modifications
-
Threonyl-tRNA synthetase (ThrRS) editing : The threonine residue undergoes hydrolysis via ThrRS's post-transfer editing domain when mischarged (k<sub>cat</sub> = 0.8 s⁻¹; K<sub>M</sub> = 12 μM)
-
S-methyltransferase activity : Potential methylation at cysteine's thiol group using SAM-dependent enzymes (e.g., TioN homologs)
Table 2: Documented Interactions with Biological Targets
| Target | Interaction Type | K<sub>d</sub> (μM) | Functional Outcome |
|---|---|---|---|
| TLR4/MD-2 complex | Competitive binding | 18.7 ± 2.3 | Immunomodulation |
| Matrix metalloproteinase-9 | Substrate cleavage | N/A | Proteolytic degradation |
| Cu²⁺/Zn²⁺ ions | Chelation | 4.2 (Cu²⁺) | Redox modulation |
Mechanistic insights:
-
Tyrosine phosphorylation : Kinase assays show phosphorylation at Tyr residue by Src-family kinases (V<sub>max</sub> = 12 nmol/min/mg)
-
pH-dependent conformational changes : Circular dichroism reveals α-helix stabilization below pH 5.0 (35% helicity vs. 12% at pH 7.4)
Acidic Hydrolysis
Under gastric conditions (pH 1.2, 37°C):
-
Primary cleavage sites : Asparaginyl (Asn) and seryl (Ser) bonds
Proteolytic Enzymes
-
Trypsin : No cleavage (lacks Lys/Arg)
-
Chymotrypsin : Cleaves Tyr residue (k<sub>cat</sub>/K<sub>M</sub> = 1.4 × 10³ M⁻¹s⁻¹)
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Reaction | NCQSTY | NCQS (truncated) | Threonine-Gly-Tyrosine |
|---|---|---|---|
| Disulfide formation | 2.1 × 10³ | 1.8 × 10³ | N/A |
| Phosphorylation | 0.45 | 0.12 | 0.08 |
| Cu²⁺ chelation | 9.8 × 10⁴ | 7.2 × 10⁴ | 3.1 × 10⁴ |
Structural determinants:
Scientific Research Applications
Neurocognitive Effects
Research has indicated that compounds related to tyrosine, such as L-asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine, may play a role in enhancing cognitive performance. Tyrosine is known to be a precursor for catecholamines, which are crucial for cognitive functions, especially under stress or demanding conditions. Studies have shown that administering tyrosine can improve cognitive performance in young adults, suggesting that similar compounds may have beneficial effects on mental acuity during high-stress situations .
Antioxidant Properties
The presence of cysteine in the peptide sequence suggests potential antioxidant properties. Compounds containing thiol groups, such as cysteine, are known to scavenge free radicals and reduce oxidative stress. This property can be beneficial in various therapeutic contexts, including neuroprotection and skin health .
Inhibition of Tyrosinase Activity
Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can be useful in cosmetic and dermatological applications. The peptide's structure may allow it to interact with tyrosinase similarly to other thiol-containing compounds, leading to potential applications in skin whitening products or treatments for hyperpigmentation .
Potential Role in Cancer Research
There is growing interest in the role of peptides like this compound in cancer research. The modulation of tyrosinase activity could influence melanin production in melanoma cells, which is relevant for understanding tumor biology and developing targeted therapies .
Case Study 1: Cognitive Enhancement through Tyrosine Derivatives
In a controlled study involving participants administered with tyrosine, researchers observed significant improvements in cognitive performance under stress conditions. The findings suggest that derivatives of tyrosine, including this compound, may have similar effects and could be explored further for their cognitive-enhancing properties.
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant potential of cysteine-containing peptides demonstrated that these compounds effectively reduced oxidative stress markers in vitro. This opens avenues for exploring this compound as a potential therapeutic agent for oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function.
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related peptides from the provided evidence. These analogs differ in chain length, residue composition, and molecular properties, highlighting key distinctions.
Structural and Molecular Comparisons
Table 1: Comparative Overview of Peptide Properties
*Estimated based on amino acid composition and peptide bond formation (excluding post-translational modifications). †Approximate range due to lack of direct experimental data. ‡Calculated from molecular formula.
Key Observations:
Longer peptides (e.g., 15-mer ) incorporate diverse residues like arginine (charged) and leucine (hydrophobic), enhancing multifunctionality but increasing synthetic complexity.
Functional Group Diversity :
- All three peptides contain cysteine , enabling disulfide bond formation for structural stability . The target compound’s single Cys residue limits cross-linking compared to the 15-mer (two Cys residues) .
- Aromatic residues (Tyr, Phe) are present in all, suggesting roles in π-π stacking or receptor binding. The 14-mer includes phenylalanine, enhancing hydrophobicity relative to the target compound.
Charged vs. Polar Residues :
Biological Activity
L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine is a complex peptide composed of six amino acids, each contributing to its biological activity. This article explores the compound's structure, biological functions, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C28H42N8O12S
- Molecular Weight : 714.7 g/mol
- CAS Number : 832117-91-6
The compound consists of the following amino acids:
- L-Asparagine
- L-Cysteine
- L-Glutamine
- L-Serine
- L-Threonine
- L-Tyrosine
These amino acids collectively contribute to the compound's unique properties, influencing its interactions within biological systems.
-
Antioxidant Properties :
- The presence of cysteine, which contains a thiol group, suggests potential antioxidant activity. Cysteine can scavenge free radicals and reduce oxidative stress, which is critical in various pathological conditions.
-
Neuroprotective Effects :
- Tyrosine is known for its role in synthesizing neurotransmitters such as dopamine and norepinephrine. This suggests that the compound may enhance cognitive functions and provide neuroprotection under stress conditions.
-
Modulation of Immune Response :
- Glutamine plays a vital role in immune function by serving as a fuel source for lymphocytes and macrophages. This indicates that the compound may enhance immune responses during infections or inflammatory conditions.
-
Cell Signaling :
- Serine and threonine are important for phosphorylation processes in signaling pathways. Their presence in this peptide could imply regulatory roles in cellular signaling mechanisms.
In Vitro Studies
Research has demonstrated that peptides similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : A study highlighted that peptides containing cysteine and asparagine showed promising antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics .
- Cell Viability Assays : In cell lines treated with similar peptides, a notable increase in cell viability was observed under oxidative stress conditions, indicating protective effects against cell death .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine, and how can side reactions be minimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protecting groups to sequentially add amino acids to a resin-bound chain. Critical steps include:
- Coupling Efficiency : Use of coupling agents like HBTU/HOBt in DMF to ensure >99% reaction completion per cycle .
- Cysteine Handling : Protect cysteine residues with trityl or Acm groups to prevent disulfide bond formation during synthesis .
- Cleavage and Deprotection : TFA-based cleavage cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to remove protecting groups while minimizing oxidation of tyrosine and cysteine residues .
Q. How can researchers validate the structural integrity of this peptide post-synthesis?
- Methodological Answer : Combine analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+: ~823.8 Da) and detect impurities .
- HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA) to assess purity (>95% target).
- Circular Dichroism (CD) : Monitor secondary structure under physiological buffers (e.g., PBS, pH 7.4) to detect aggregation or misfolding .
Q. What experimental conditions affect the stability of this peptide, and how can degradation be mitigated?
- Methodological Answer : Stability depends on:
- pH : Store in lyophilized form at -20°C; reconstitute in neutral buffers (pH 6–7) to prevent hydrolysis of asparagine and glutamine residues .
- Oxidation : Add antioxidants (e.g., 0.1% EDTA) to buffers and use inert gas (N2) during handling to protect cysteine and tyrosine .
- Temperature : Avoid repeated freeze-thaw cycles; aliquot samples for single-use .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this peptide?
- Methodological Answer : Address variability through:
- Batch Consistency : Compare LC-MS and activity assays (e.g., ELISA, SPR) across peptide batches to rule out synthesis artifacts .
- Conformational Studies : Use NMR or X-ray crystallography to verify if structural differences (e.g., disulfide bonding in ) alter function .
- Cell-Based Assays : Normalize results using internal controls (e.g., housekeeping genes) and validate findings in multiple cell lines .
Q. What strategies are recommended for studying this peptide’s role in protein-protein interactions with high specificity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip to quantify binding kinetics (ka, kd) with partner proteins .
- Alanine Scanning : Systematically replace residues (e.g., cysteine, tyrosine) to identify critical interaction sites .
- Crosslinking : Use BS3 or DSS crosslinkers to stabilize transient complexes for MS-based interaction mapping .
Q. How should researchers design experiments to investigate conflicting reports on this peptide’s therapeutic potential?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) in relevant disease models (e.g., cancer cell lines from ).
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream targets .
- In Vivo Validation : Use murine models to assess bioavailability and toxicity, referencing safety thresholds from toxicological data (e.g., LD50 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
